molecular formula C20H19N5O3 B12169167 methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12169167
M. Wt: 377.4 g/mol
InChI Key: ZHDZNVSTKXZYNA-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique structure combining a benzoate ester with a pyridine and imidazo[4,5-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine under acidic conditions.

    Attachment of the benzoate group: This step involves the esterification of the imidazo[4,5-c]pyridine core with methyl benzoate in the presence of a catalyst such as sulfuric acid.

    Final coupling reaction: The final product is obtained by coupling the intermediate with a pyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[4-(pyridin-2-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 2-[(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19N5O3/c1-28-19(26)13-6-2-3-7-14(13)24-20(27)25-11-9-15-17(23-12-22-15)18(25)16-8-4-5-10-21-16/h2-8,10,12,18H,9,11H2,1H3,(H,22,23)(H,24,27)

InChI Key

ZHDZNVSTKXZYNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC=CC=N4)N=CN3

Origin of Product

United States

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